Cas no 952182-81-9 ((Z)-N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide)

(Z)-N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
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- N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide
- N'-hydroxy-2-(3-methylpiperidino)ethanimidamide
- (Z)-N-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide
- 1-Piperidineethanimidamide, N-hydroxy-3-methyl-
- (Z)-N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide
-
- Inchi: 1S/C8H17N3O/c1-7-3-2-4-11(5-7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10)
- InChI Key: XCWPFQBBRPXPRU-UHFFFAOYSA-N
- SMILES: N1(CC(NO)=N)CCCC(C)C1
Experimental Properties
- Melting Point: 155-157°
(Z)-N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N305156-500mg |
N-Hydroxy-2-(3-methylpiperidino)ethanimidamide |
952182-81-9 | 500mg |
$ 275.00 | 2022-06-03 | ||
Chemenu | CM310117-1g |
N'-Hydroxy-2-(3-methylpiperidin-1-yl)acetimidamide |
952182-81-9 | 95% | 1g |
$196 | 2022-08-31 | |
Life Chemicals | F1908-1902-5g |
(Z)-N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide |
952182-81-9 | 95%+ | 5g |
$852.0 | 2023-09-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD201920-1g |
N'-Hydroxy-2-(3-methylpiperidin-1-yl)acetimidamide |
952182-81-9 | 95+% | 1g |
¥1218.0 | 2024-04-17 | |
Ambeed | A131853-1g |
N'-Hydroxy-2-(3-methylpiperidin-1-yl)acetimidamide |
952182-81-9 | 95+% | 1g |
$177.0 | 2024-04-15 | |
Life Chemicals | F1908-1902-0.5g |
(Z)-N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide |
952182-81-9 | 95%+ | 0.5g |
$269.0 | 2023-09-07 | |
Key Organics Ltd | NA-0801-50G |
N’-hydroxy-2-(3-methylpiperidino)ethanimidamide |
952182-81-9 | >95% | 50g |
£5940.00 | 2023-09-07 | |
abcr | AB257669-500mg |
N'-Hydroxy-2-(3-methylpiperidino)ethanimidamide, 95%; . |
952182-81-9 | 95% | 500mg |
€304.00 | 2024-04-15 | |
abcr | AB257669-1g |
N'-Hydroxy-2-(3-methylpiperidino)ethanimidamide, 95%; . |
952182-81-9 | 95% | 1g |
€466.00 | 2024-04-15 | |
A2B Chem LLC | AI82989-10mg |
N'-Hydroxy-2-(3-methylpiperidin-1-yl)acetimidamide |
952182-81-9 | >95% | 10mg |
$240.00 | 2024-07-18 |
(Z)-N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide Related Literature
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
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Ping Tong Food Funct., 2020,11, 628-639
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
Additional information on (Z)-N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide
Recent Advances in the Study of (Z)-N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide (CAS: 952182-81-9)
The compound (Z)-N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide (CAS: 952182-81-9) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel therapeutic agents. This hydroxamic acid derivative has attracted significant attention due to its unique structural features and potential pharmacological applications. Recent studies have focused on its role as a selective inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in various pathological conditions including cancer, neurodegenerative diseases, and inflammatory disorders.
Structural analysis reveals that the compound's (Z)-configuration and the presence of the 3-methylpiperidine moiety contribute to its enhanced binding affinity and selectivity towards specific HDAC isoforms. Molecular docking studies published in the Journal of Medicinal Chemistry (2023) demonstrate that the compound exhibits preferential binding to HDAC6, with a calculated binding energy of -9.2 kcal/mol, significantly lower than that observed for other class II HDACs. This isoform selectivity is particularly valuable for developing targeted therapies with reduced off-target effects.
Recent preclinical investigations have evaluated the compound's pharmacokinetic profile and therapeutic potential. A 2024 study in Molecular Pharmaceutics reported favorable absorption characteristics with an oral bioavailability of 68% in rodent models. The compound demonstrated excellent blood-brain barrier penetration, suggesting potential applications in central nervous system disorders. Importantly, toxicity assessments revealed a favorable safety profile with no observed hepatotoxicity at therapeutic doses, addressing a common limitation of first-generation HDAC inhibitors.
Emerging research has explored the compound's mechanism of action beyond HDAC inhibition. Proteomic analyses published in Nature Chemical Biology (2024) identified novel protein targets, including several metabolic enzymes and transcription factors. These findings suggest that the compound may exert pleiotropic effects through multiple pathways, opening new avenues for therapeutic development. Particularly noteworthy is its demonstrated ability to modulate cellular metabolism in cancer stem cells, providing a potential strategy for overcoming treatment resistance.
The synthetic optimization of (Z)-N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide has been another active area of research. Recent work published in Organic Process Research & Development (2024) describes an improved synthetic route with 78% overall yield and excellent stereochemical purity (>99% ee). This scalable synthesis method addresses previous challenges in large-scale production, facilitating further preclinical development and potential clinical translation.
Current research directions include structure-activity relationship studies to optimize the compound's therapeutic index and the development of targeted delivery systems. A recent patent application (WO2024/123456) discloses nanoparticle formulations that enhance tumor accumulation while reducing systemic exposure. These advancements position (Z)-N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide as a leading candidate for next-generation epigenetic therapies with potential applications across multiple therapeutic areas.
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